6-Azaspiro[3.5]nonane hydrochloride
Overview
Description
6-Azaspiro[35]nonane hydrochloride is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaspiro[3.5]nonane hydrochloride typically involves the use of N-Boc-4-piperidone as a starting material. The process includes a Wittig reaction to prepare N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper with trichloroacetyl chloride to form N-Boc-7-azaspiro ketone. This intermediate is then reduced using sodium borohydride at room temperature to yield N-Boc-7-azaspiro-ol, which is finally treated with 2 mol/L hydrochloric acid-ethyl acetate to remove the Boc group and obtain the target product with high purity .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of economical and readily available reagents, simple operations, and conditions that ensure high product purity, making it suitable for batch production .
Chemical Reactions Analysis
Types of Reactions: 6-Azaspiro[3.5]nonane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Oxone® in formic acid is commonly used for oxidative cyclizations.
Reduction: Sodium borohydride is used for reducing azaspiro ketone intermediates.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include oxides, reduced forms of the compound, and substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
6-Azaspiro[3.5]nonane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals due to its unique structural properties
Mechanism of Action
The mechanism of action of 6-Azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spirocyclic structure allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: A spirocyclic oxetane proposed as a structural alternative in medicinal chemistry.
7-Azaspiro[3.5]nonane-2-ol: A similar compound with a hydroxyl group, used as an intermediate in the synthesis of other spirocyclic compounds.
Uniqueness: 6-Azaspiro[3.5]nonane hydrochloride is unique due to its specific spirocyclic structure incorporating a nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
6-azaspiro[3.5]nonane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-3-8(4-1)5-2-6-9-7-8;/h9H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELLPRWHLZJJIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678058 | |
Record name | 6-Azaspiro[3.5]nonane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198285-07-2, 71873-27-3 | |
Record name | 6-Azaspiro[3.5]nonane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Aza-spiro[3.5]nonane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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